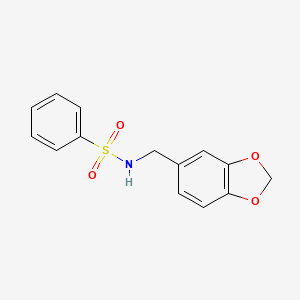
N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE is a compound that has garnered interest due to its structural similarity to capsaicin, a compound known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE typically involves the conversion of a vanillyl system to a benzodioxole group, followed by the modification of the alkyl-lipophilic chain to an aromatic ring. The amide bond is replaced by a sulfonamide bond using bioisosteric concepts . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Pd-catalyzed amination of various fused heteroaryl amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including cytotoxicity against cancer cells.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-[(4-METHOXYPHENYL)METHYL]-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}PROPANAMIDE: Another compound with a benzodioxole ring, used in drug discovery.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]BENZENESULFONAMIDE is unique due to its combination of a benzodioxole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO4S |
|---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13NO4S/c16-20(17,12-4-2-1-3-5-12)15-9-11-6-7-13-14(8-11)19-10-18-13/h1-8,15H,9-10H2 |
InChI Key |
YMEAPJBSAMZMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















